

# Spectroscopic Analysis of 4-Hydroxy-2-Butanone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

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This guide provides a comprehensive analysis of the spectroscopic data for **4-Hydroxy-2-Butanone**, a bifunctional organic compound containing both a hydroxyl and a ketone group. The interpretation of its Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The structural elucidation of **4-Hydroxy-2-Butanone** is achieved through the combined interpretation of various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for **4-Hydroxy-2-Butanone** were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).[\[2\]](#)[\[5\]](#)

$^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.20	Singlet	3H	-CH <sub>3</sub> (a)
~2.80	Triplet	2H	-CH <sub>2</sub> -C=O (b)
~3.85	Triplet	2H	-CH <sub>2</sub> -OH (c)
Variable	Broad Singlet	1H	-OH

<sup>13</sup>C NMR Data[1]

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~30.0	CH <sub>3</sub>	-CH <sub>3</sub> (a)
~45.0	CH <sub>2</sub>	-CH <sub>2</sub> -C=O (b)
~58.0	CH <sub>2</sub>	-CH <sub>2</sub> -OH (c)
~209.0	C	C=O

Note: The chemical shift for the hydroxyl proton is variable and depends on concentration and temperature.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4-Hydroxy-2-Butanone** was obtained from a liquid film.[4][5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~2930	Medium	C-H stretch (sp <sup>3</sup> hybridized)
~1715	Strong	C=O stretch (ketone)
~1050	Strong	C-O stretch (primary alcohol)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data was obtained by electron ionization (EI).<sup>[3]</sup>

m/z	Relative Intensity	Assignment
88	Low	$[M]^+$ (Molecular Ion)
70	Moderate	$[M - H_2O]^+$
45	Moderate	$[CH_2CH_2OH]^+$
43	High	$[CH_3CO]^+$ (Base Peak)

## Spectroscopic Interpretation and Structural Elucidation

The following diagram illustrates the workflow for deducing the structure of **4-Hydroxy-2-Butanone** from the combined spectroscopic data.

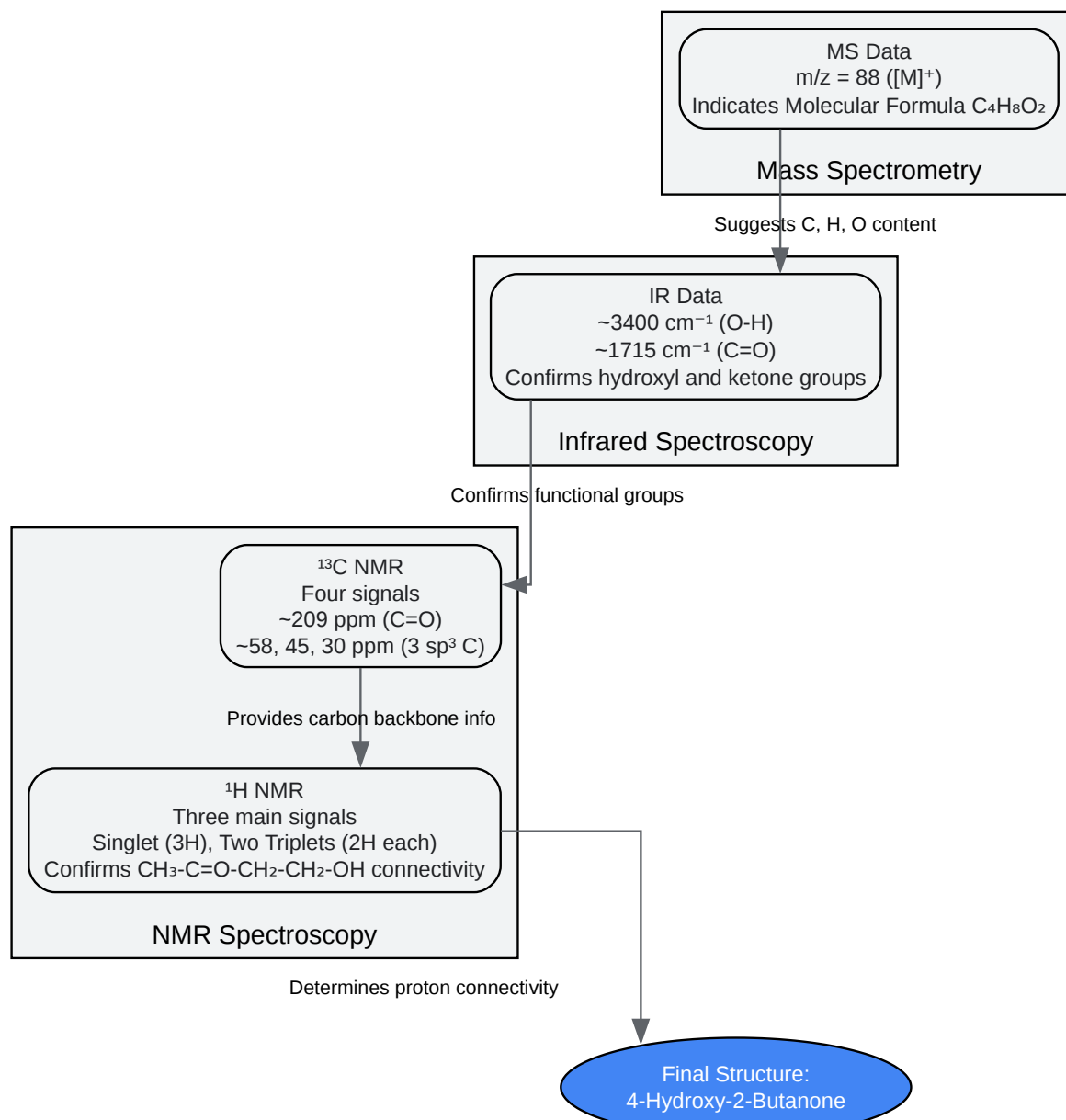


Figure 1: Spectroscopic Analysis Workflow for 4-Hydroxy-2-Butanone

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Caption: Spectroscopic analysis workflow for **4-Hydroxy-2-Butanone**.

The mass spectrum establishes the molecular weight at 88 g/mol, corresponding to a molecular formula of C<sub>4</sub>H<sub>8</sub>O<sub>2</sub>.<sup>[1]</sup> The IR spectrum confirms the presence of a hydroxyl group

(broad peak at  $\sim 3400\text{ cm}^{-1}$ ) and a ketone carbonyl group (strong peak at  $\sim 1715\text{ cm}^{-1}$ ).<sup>[4]</sup>

The  $^{13}\text{C}$  NMR spectrum shows four distinct carbon environments, consistent with the proposed structure. The downfield signal at  $\sim 209\text{ ppm}$  is characteristic of a ketone carbonyl carbon. The  $^1\text{H}$  NMR spectrum provides the most detailed connectivity information. The singlet at  $\sim 2.20\text{ ppm}$  integrating to 3H is assigned to the methyl group adjacent to the carbonyl. The two triplets at  $\sim 2.80\text{ ppm}$  and  $\sim 3.85\text{ ppm}$ , each integrating to 2H, indicate two adjacent methylene groups, confirming the  $-\text{CH}_2-\text{CH}_2-$  linkage.

The fragmentation pattern in the mass spectrum further supports the structure of **4-Hydroxy-2-Butanone**. The base peak at  $m/z\ 43$  is due to the stable acylium ion  $[\text{CH}_3\text{CO}]^+$ .

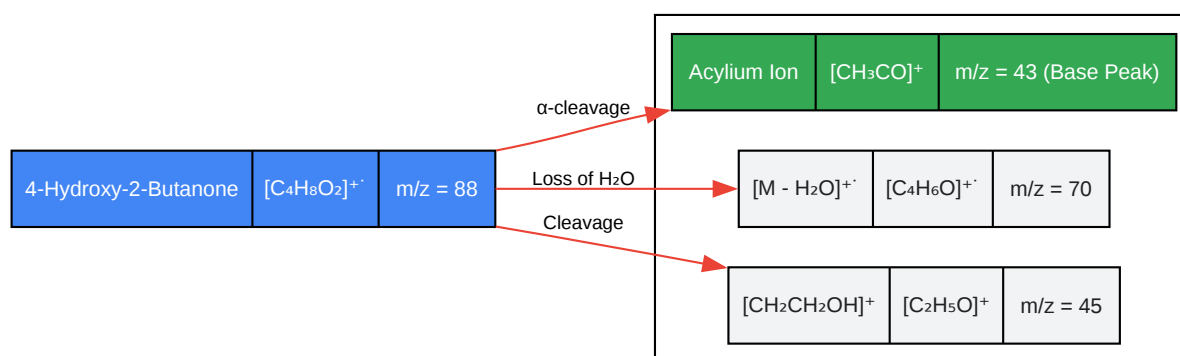


Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Hydroxy-2-Butanone

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## References

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